N-(4-aminobutyl)-N-methylcyclopropanamine
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Overview
Description
ABEI is a chemiluminescent reagent used for the detection of a wide variety of proteins .
Synthesis Analysis
ABEI-functionalized materials have been synthesized via various methods. For instance, ABEI-functionalized CuFe2O4 magnetic nanomaterial was synthesized using a solvothermal and post-functionalization method . Another study reported the synthesis of ABEI-functionalized graphene composite via a hydrothermal reaction and π–π stacking .Molecular Structure Analysis
The empirical formula of ABEI is C6H14N2O, and its molecular weight is 130.19 .Chemical Reactions Analysis
ABEI has been used in chemiluminescence (CL) reactions. For example, it was used as an energy donor in a CL system for the detection of tyrosine . In another study, ABEI was used in a CL reaction with H2O2 to generate intensive and long-lasting light .Physical And Chemical Properties Analysis
ABEI is a solid compound . Its density is approximately 0.948±0.06 g/cm3, and it has a boiling point of 120°C/0.6mmHg .Scientific Research Applications
Psychopharmacological Therapies : N-(4-aminobutyl)-N-methylcyclopropanamine and similar compounds have been explored for their potential in psychopharmacology, particularly as adjuncts to psychotherapy for psychiatric disorders. Research indicates that compounds like MDMA, which share structural similarities, show promise in treating conditions such as post-traumatic stress disorder, social anxiety, and anxiety associated with life-threatening illnesses. These compounds are being investigated for their ability to facilitate psychotherapeutic interventions rather than serving as standalone treatments (Mithoefer, Grob, & Brewerton, 2016).
GABAB Receptor Modulation : Studies have focused on the modulation of the γ-Aminobutyric acid B (GABAB) receptor, a therapeutic target for drug addiction, pain, anxiety, and depression. Positive allosteric modulators of the GABAB receptor, such as BHF177, have been investigated for their therapeutic effects and side-effect profiles in comparison to traditional agonists like baclofen. The research aims to understand the potential sedative and cognitive effects of these modulators, providing insights into their suitability for clinical use (Li et al., 2013).
Neuropharmacology and Convulsion Treatment : The exploration of 1-aminocyclopropanecarboxylic acid derivatives, which are potent ligands for strychnine-insensitive glycine receptors on the N-methyl-D-aspartate receptor complex, has provided valuable insights into the treatment of convulsions. These compounds offer potential therapeutic strategies for neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor-coupled cation channels, highlighting the importance of understanding receptor modulation in the development of anticonvulsant therapies (Skolnick et al., 1989).
Antiviral Research : The antiviral properties of cyclopropane analogues, including those related to N-(4-aminobutyl)-N-methylcyclopropanamine, have been extensively studied. These compounds have been evaluated for their efficacy against various viruses, including human and murine cytomegalovirus, highlighting the potential of cyclopropane derivatives in antiviral therapy. The research focuses on understanding the structure-activity relationships and optimizing the therapeutic potential of these compounds (Zhou et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
ABEI-functionalized materials have potential applications in various fields. For instance, ABEI-functionalized silver nanoclusters with a dual catalytic center have been suggested for use in bioassays and biosensors . Another study suggested that ABEI-functionalized graphene composite could be used for constructing biosensors and bioassays .
properties
IUPAC Name |
N'-cyclopropyl-N'-methylbutane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(8-4-5-8)7-3-2-6-9/h8H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYJBGKJWZMFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-N-methylcyclopropanamine |
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